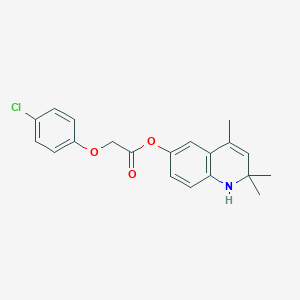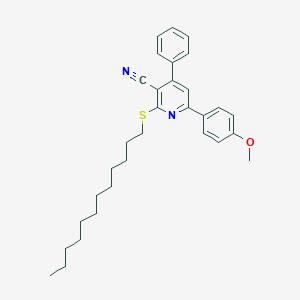![molecular formula C30H31N3O4S B406422 ethyl 5-(4-tert-butylphenyl)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 324568-05-0](/img/structure/B406422.png)
ethyl 5-(4-tert-butylphenyl)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2Z)-5-(4-tert-butylphenyl)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-tert-butylphenyl)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the formation of the thiazolopyrimidine core through cyclization reactions. Specific reagents and catalysts, such as Lewis acids or bases, may be used to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Ethyl (2Z)-5-(4-tert-butylphenyl)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at reactive sites.
Common Reagents and Conditions
Common reagents for these reactions may include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of ethyl 5-(4-tert-butylphenyl)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds to ethyl 5-(4-tert-butylphenyl)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate include other thiazolopyrimidines and indole derivatives.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the indole and thiazolopyrimidine moieties, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
属性
CAS 编号 |
324568-05-0 |
|---|---|
分子式 |
C30H31N3O4S |
分子量 |
529.7g/mol |
IUPAC 名称 |
ethyl (2Z)-5-(4-tert-butylphenyl)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C30H31N3O4S/c1-7-32-21-12-10-9-11-20(21)23(26(32)34)25-27(35)33-24(18-13-15-19(16-14-18)30(4,5)6)22(28(36)37-8-2)17(3)31-29(33)38-25/h9-16,24H,7-8H2,1-6H3/b25-23- |
InChI 键 |
JDSMKIZORSYWDD-BZZOAKBMSA-N |
手性 SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)C(C)(C)C)/C1=O |
SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)C(C)(C)C)C1=O |
规范 SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)C(C)(C)C)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tetramethyl 5,5,7,9-tetramethyl-6-propionyl-5,6-dihydrospiro(1H-thiopyrano[2,3-c]quinoline-1,2'-[1,3]-dithiole)-2,3,4',5'-tetracarboxylate](/img/structure/B406341.png)

![1-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B406344.png)
![tetramethyl 6'-[(2-chlorophenyl)carbonyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B406350.png)
![2-(4-chlorophenyl)-4-[(5-{2-nitro-4-methoxyphenyl}-2-furyl)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406351.png)

![2-(3,4-dimethylphenyl)-4-[(5-{2-nitro-4-methoxyphenyl}-2-furyl)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406353.png)
![4-[4-(benzyloxy)-3-methoxybenzylidene]-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406354.png)
![2-(3,4-dimethylphenyl)-4-[(5-{3-nitrophenyl}-2-furyl)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406357.png)
![(4Z)-1-(4-BROMOPHENYL)-4-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B406359.png)
![(4E)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(4-BROMOPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B406360.png)
![(4Z)-1-(4-BROMOPHENYL)-3-METHYL-4-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B406361.png)
![4-[(5-{2-bromo-4-nitrophenyl}-2-furyl)methylene]-2-(3-bromophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406362.png)
![(4Z)-1-(4-BROMOPHENYL)-4-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B406363.png)
